molecular formula C9H6N2O3 B6231141 1-oxo-1,2-dihydrophthalazine-5-carboxylic acid CAS No. 2387088-61-9

1-oxo-1,2-dihydrophthalazine-5-carboxylic acid

Cat. No. B6231141
CAS RN: 2387088-61-9
M. Wt: 190.2
InChI Key:
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Description

“1-oxo-1,2-dihydrophthalazine-5-carboxylic acid” is a chemical compound with the molecular formula C9H6N2O3 . It has a molecular weight of 190.16 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H6N2O3/c12-8-7-2-1-5 (9 (13)14)3-6 (7)4-10-11-8/h1-4H, (H,11,12) (H,13,14) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 190.16 .

Safety and Hazards

The compound has been associated with several hazard statements, including H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “1-oxo-1,2-dihydrophthalazine-5-carboxylic acid” are not available in the retrieved data, similar compounds have been explored for their therapeutic potential . This suggests that “this compound” could also be explored for potential therapeutic applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-oxo-1,2-dihydrophthalazine-5-carboxylic acid can be achieved through a multistep process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "2-nitrobenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "sodium hydroxide", "sulfuric acid", "sodium nitrite", "sodium nitrate", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Reduction of 2-nitrobenzaldehyde to 2-aminobenzaldehyde using hydrazine hydrate and sodium hydroxide", "Step 2: Condensation of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of sulfuric acid to form 2-(1-oxoethyl)-1,2-dihydroquinoline-3-carboxylic acid", "Step 3: Nitration of 2-(1-oxoethyl)-1,2-dihydroquinoline-3-carboxylic acid with a mixture of sodium nitrite and sulfuric acid to form 1-nitro-2-(1-oxoethyl)-1,2-dihydroquinoline-3-carboxylic acid", "Step 4: Reduction of 1-nitro-2-(1-oxoethyl)-1,2-dihydroquinoline-3-carboxylic acid with sodium hydrosulfite and sodium bicarbonate to form 1-amino-2-(1-oxoethyl)-1,2-dihydroquinoline-3-carboxylic acid", "Step 5: Cyclization of 1-amino-2-(1-oxoethyl)-1,2-dihydroquinoline-3-carboxylic acid with sodium nitrate and sulfuric acid to form 1-oxo-1,2-dihydrophthalazine-5-carboxylic acid", "Step 6: Purification of the product by recrystallization from water/ethanol mixture" ] }

CAS RN

2387088-61-9

Molecular Formula

C9H6N2O3

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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